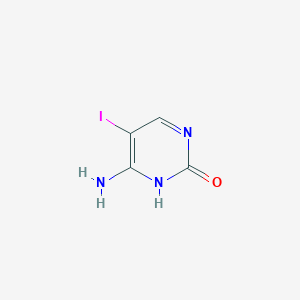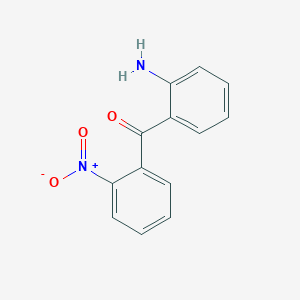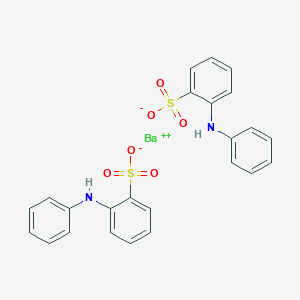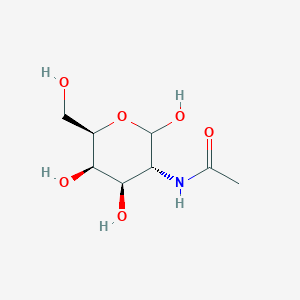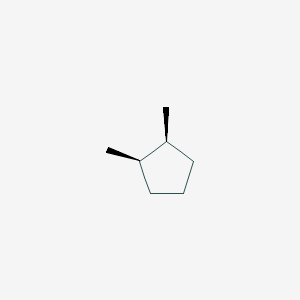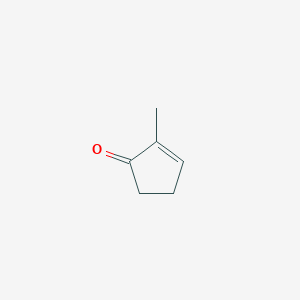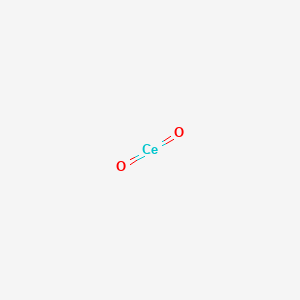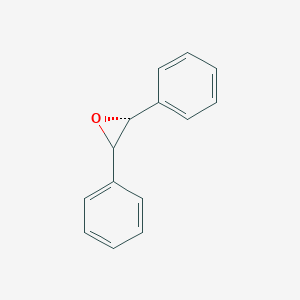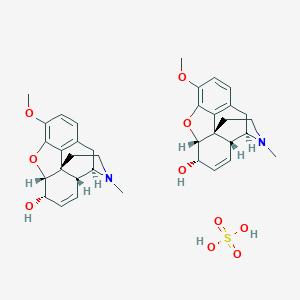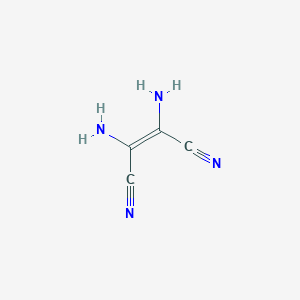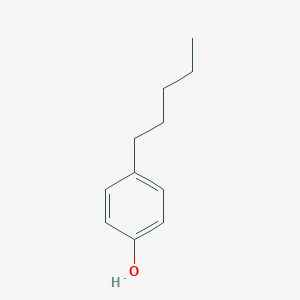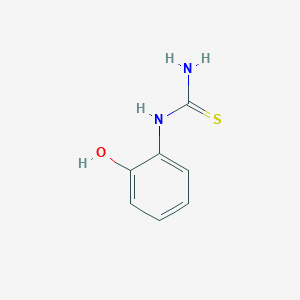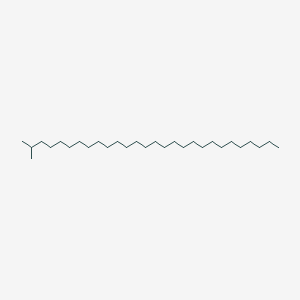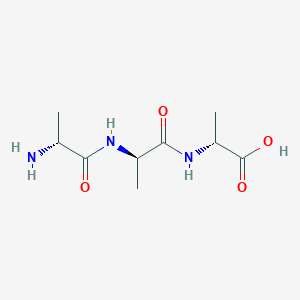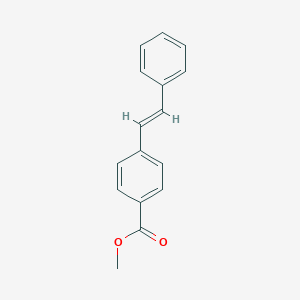
4-(Methoxycarbonyl)stilbene
Overview
Description
4-(Methoxycarbonyl)stilbene is a derivative of stilbene, a compound known for its diverse applications in pharmaceutical and material chemistry. Stilbenes are characterized by their 1,2-diphenylethene core structure, which can exist in both trans and cis forms. The trans form is thermodynamically more stable and exhibits more potent biological activities compared to the cis form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)stilbene typically involves the following steps:
Industrial Production Methods: Industrial production of this compound often employs large-scale Wittig reactions followed by esterification. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the stilbene into its corresponding stilbene oxide.
Reduction: Reduction reactions can be used to hydrogenate the double bond, converting the stilbene into a bibenzyl derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Stilbene oxide derivatives.
Reduction: Bibenzyl derivatives.
Substitution: Halogenated or nitrated stilbene derivatives.
Scientific Research Applications
4-(Methoxycarbonyl)stilbene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)stilbene involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound can inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis in cancer cells.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
4-(Methoxycarbonyl)stilbene can be compared with other stilbene derivatives such as:
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Combretastatin: A potent anticancer agent that disrupts the microtubule network in cancer cells.
Uniqueness: this compound is unique due to its specific methoxycarbonyl functional group, which imparts distinct chemical and biological properties compared to other stilbene derivatives .
Properties
IUPAC Name |
methyl 4-[(E)-2-phenylethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFZNARASKJAS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


